Adrenal Output of 11OHA4 Exceeds Androstenedione by ~2-Fold: Endogenous Abundance as a Procurement Rationale for Adrenal-Focused Studies
11OHA4 is the dominant unconjugated C19 steroid in the human adrenal vein, with adrenal output approximately twice that of its precursor androstenedione (A4). This abundance contrasts sharply with the long-held view that A4 is the principal adrenal androgen end-product [1]. In peripheral serum of healthy postmenopausal women, 11OHA4 concentrations (median 6.46 nmol/L, range 1.51–23.82 nmol/L) are several-fold higher than A4 concentrations (median 1.38 nmol/L, range 0.52–2.92 nmol/L), establishing 11OHA4 — not A4 — as the quantitatively dominant circulating C19 adrenal steroid [2].
| Evidence Dimension | Endogenous abundance (serum concentration and adrenal output) |
|---|---|
| Target Compound Data | 11OHA4: median 6.46 nmol/L (peripheral serum); adrenal output ~2× A4 |
| Comparator Or Baseline | Androstenedione (A4): median 1.38 nmol/L; historically considered the primary adrenal androgen end-product |
| Quantified Difference | 11OHA4 concentration is ~4.7-fold higher than A4 in peripheral serum; adrenal output approximately 2-fold higher than A4 |
| Conditions | Peripheral serum in healthy postmenopausal women (LC-MS/MS); adrenal vein sampling data from Barnard et al. 2021 review |
Why This Matters
For researchers studying adrenal steroidogenesis or developing adrenal-targeted diagnostics, the dominant endogenous abundance of 11OHA4 makes it a far more informative analyte than A4 alone; procurement of high-purity 11OHA4 reference material is essential for accurate quantification in LC-MS/MS assays.
- [1] Barnard L, du Toit T, Swart AC. Back where it belongs: 11β-hydroxyandrostenedione compels the re-assessment of C11-oxy androgens in steroidogenesis. Mol Cell Endocrinol. 2021;525:111189. doi:10.1016/j.mce.2021.111189. PMID: 33539964. View Source
- [2] Pretorius E, Arlt W, Storbeck KH. A new dawn for androgens: Novel lessons from 11-oxygenated C19 steroids. Mol Cell Endocrinol. 2017;441:76-85. doi:10.1016/j.mce.2016.08.014. PMID: 27519632. View Source
